(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
Description
The compound (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core. Key structural attributes include:
- A 3-allyl substituent on the benzo[d]thiazole ring, contributing to steric bulk and reactivity.
- A 6-methyl group on the benzo[d]thiazole, enhancing hydrophobicity.
- A 4-(tert-butyl)benzamide moiety, which introduces significant lipophilicity and steric hindrance.
Properties
IUPAC Name |
4-tert-butyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-6-13-24-18-12-7-15(2)14-19(18)26-21(24)23-20(25)16-8-10-17(11-9-16)22(3,4)5/h6-12,14H,1,13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUVOUZHVPBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core with an allyl group and a tert-butyl substituent, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have indicated that benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | |
| A549 (Lung Cancer) | 4.8 | |
| HT-29 (Colon Cancer) | 6.0 |
In a comparative study, derivatives with similar structures showed IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that benzo[d]thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound is known to inhibit key enzymes such as kinases, which are crucial in cell signaling pathways associated with cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Study on Anticancer Effects
A study conducted by Kumbhare et al. investigated the cytotoxic effects of various benzothiazole derivatives on human cell lines. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition in multiple cancer types, with log GI50 values consistently below -5.0 across various tested lines .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against clinical strains of bacteria and fungi. The study concluded that certain derivatives demonstrated potent inhibitory effects comparable to standard antibiotics, suggesting their potential utility in treating infections caused by resistant strains .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with a benzo[d]thiazole structure have been studied for their potential anticancer properties. Research indicates that modifications to the thiazole ring can enhance apoptosis in cancer cells, making this compound a candidate for further investigation as an anticancer agent .
- Antimicrobial Properties : The benzo[d]thiazole moiety is associated with antimicrobial effects against various pathogens. Studies show that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Biological Applications
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression. For example, studies have identified similar compounds that inhibit reverse transcriptase, suggesting potential applications in antiviral therapies .
- Inflammation Modulation : Preliminary studies indicate that this compound could possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for inflammatory diseases.
Material Science
- Polymer Development : Due to its unique structural features, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide can be utilized as a building block in the synthesis of novel polymers or coatings with specific properties. Its reactivity can be harnessed to create materials with enhanced durability or functional characteristics .
Data Table: Summary of Biological Activities
| Activity Type | Compound Features | Notable Effects |
|---|---|---|
| Anticancer | Benzo[d]thiazole core | Induces apoptosis in cancer cell lines |
| Antimicrobial | Allyl and methyl groups | Significant activity against various bacteria |
| Anti-inflammatory | Sulfonamide derivatives | Reduces inflammatory markers in experimental models |
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of various thiazole derivatives on human cancer cell lines. Results showed that compounds similar to this compound significantly reduced cell viability and increased apoptosis rates, supporting its potential use as an anticancer agent .
Case Study 2: Antimicrobial Testing
Research conducted on benzo[d]thiazole derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how structural modifications could enhance antibacterial potency, paving the way for new therapeutic agents .
Case Study 3: Inflammation Studies
Experimental models assessing the anti-inflammatory effects of thiazole derivatives revealed significant reductions in inflammatory markers following treatment with compounds related to this compound. This suggests its potential role in developing anti-inflammatory medications .
Chemical Reactions Analysis
Oxidation Reactions
The allyl group undergoes oxidation to form epoxides or hydroxylated derivatives. For example:
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Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields an epoxide derivative (Fig. 1A) .
-
Hydroxylation : Catalytic hydrogen peroxide (H₂O₂) in acetic acid converts the allyl group to a diol.
Table 1: Oxidation Conditions and Products
| Substrate Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| Allyl group | m-CPBA | Epoxide | 78–85 |
| Allyl group | H₂O₂ | Diol | 65 |
Reduction Reactions
The imine (ylidene) linkage and nitro groups (if present) are reducible:
-
Imine Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ylidene bond to a secondary amine .
-
Nitro Group Reduction : Hydrogen gas (H₂) with palladium on carbon (Pd/C) converts nitro to amine .
Table 2: Reduction Outcomes
| Functional Group | Reagent | Product | Selectivity |
|---|---|---|---|
| Ylidene linkage | NaBH₄ | Secondary amine | High |
| Nitro group | H₂/Pd-C | Primary amine | Quantitative |
Substitution Reactions
The sulfonamide and methyl groups participate in nucleophilic substitutions:
-
Sulfamoyl Substitution : Amines or thiols displace the sulfamoyl group under basic conditions (e.g., K₂CO₃ in DMF).
-
Methyl Group Functionalization : Bromination (NBS) introduces bromide for further coupling .
Table 3: Substitution Examples
| Position | Reagent | Product | Application |
|---|---|---|---|
| Sulfamoyl group | Benzylamine | N-Benzyl derivative | Bioactivity |
| Methyl group | NBS, AIBN | Bromomethyl intermediate | Synthesis |
Cyclization Reactions
The thiazole core facilitates ring-forming reactions:
-
Intramolecular Cyclization : Heating in toluene with CuI forms fused bicyclic structures via C–N bond formation .
-
Thiazole Ring Expansion : Reaction with DMAD (dimethyl acetylenedicarboxylate) yields thiazine derivatives .
Mechanistic Pathway :
-
Deprotonation of the thiazole nitrogen.
-
Nucleophilic attack on electrophilic reagents (e.g., α-halo ketones) .
Hydrolysis and Stability
-
Amide Hydrolysis : Concentrated HCl at reflux cleaves the benzamide bond to release 4-(tert-butyl)benzoic acid.
-
pH-Dependent Stability : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition of the allyl group, forming dimeric structures .
Key Structural Insights
-
The Z-configuration of the ylidene bond dictates regioselectivity in electrophilic attacks .
-
Steric hindrance from the tert-butyl group limits reactivity at the para position of the benzamide .
For synthetic protocols or computational modeling data, consult crystallographic studies and mechanistic analyses .
Comparison with Similar Compounds
Structural Analogues from Thiadiazole-Based Benzamides ()
Compounds 4g and 4h (Table 1) share a benzamide backbone but differ in their heterocyclic cores and substituents:
- Core Heterocycle: These derivatives utilize a 3H-[1,3,4]-thiadiazol-2-ylidene ring instead of the benzo[d]thiazole in the target compound. Thiadiazoles are known for their electron-deficient nature, influencing reactivity and binding properties.
- Substituents: 4g: Features a 3-methylphenyl group and a dimethylamino-acryloyl moiety. 4h: Substitutes the 3-methylphenyl group with a 3-chlorophenyl group, enhancing electronegativity.
- Physicochemical Properties :
Table 1: Comparison with Thiadiazole-Based Benzamides
Benzo[d]thiazole Derivatives with Quinolinium Moieties ()
Compounds I5 and I6 (Table 2) share the benzo[d]thiazole core but differ in functionalization:
- I6: Contains a (Z)-3-methylbenzo[d]thiazol-2(3H)-ylidene group linked to a quinolinium iodide, highlighting the role of Z-configuration in dictating spatial alignment for biological targeting.
- I6: Features a 4-hydroxystyryl group, enabling fluorescence and photochemical applications.
- Biological Relevance : Both are iodide salts, suggesting applications in antimicrobial or anticancer research due to cationic charge and halogen participation .
Table 2: Comparison with Benzo[d]thiazole-Quinolinium Hybrids
Q & A
Q. What are the key steps and reaction conditions for synthesizing (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl compounds .
- Step 2 : Introduction of the allyl group at the N3 position using alkylation or nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) to minimize by-products .
- Step 3 : Coupling with 4-(tert-butyl)benzamide via amide bond formation, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Optimization : Reaction time (12–24 hrs) and inert atmosphere (N₂/Ar) improve yields (60–75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., allyl CH₂ groups at δ 4.5–5.5 ppm, tert-butyl singlet at δ 1.3 ppm) and confirms Z-isomer geometry via coupling constants .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂OS: 393.16) .
- HPLC : Uses C18 reverse-phase columns (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomeric impurities .
Advanced Research Questions
Q. How can Z-isomer selectivity be enhanced during synthesis, given the risk of E-isomer formation?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control during imine formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the Z-isomer .
- Catalytic Asymmetry : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity, though this requires further optimization for thiazole derivatives .
Q. What strategies resolve contradictions in reported antiproliferative activity data across cancer cell lines?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Varying incubation times (24–72 hrs) and serum concentrations (5–10% FBS) impact IC₅₀ values. Standardize protocols using CLSI guidelines .
- Solubility Limitations : Low aqueous solubility (common in tert-butyl-substituted benzamides) reduces bioavailability. Use DMSO stocks ≤0.1% v/v with surfactants (e.g., Tween-80) .
- Cell Line Variability : Compare activity in panels (e.g., NCI-60) to identify structure-activity trends. For example, methyl substitution at C6 enhances potency in breast cancer (MCF-7) but not in colon (HCT-116) .
Contradiction Analysis
Q. Why do some studies report strong kinase inhibition while others show no activity?
- Methodological Answer :
- Target Specificity : The compound may inhibit non-kinase targets (e.g., tubulin polymerization) in certain assays. Use orthogonal methods (e.g., thermal shift assays vs. enzymatic kinase screens) .
- Redox Interference : The tert-butyl group may scavenge ROS in cell-based assays, masking true mechanism-of-action. Include ROS controls (e.g., NAC pretreatment) .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
